molecular formula C15H22N2O3 B3976982 N-(6-methylheptan-2-yl)-4-nitrobenzamide

N-(6-methylheptan-2-yl)-4-nitrobenzamide

Cat. No.: B3976982
M. Wt: 278.35 g/mol
InChI Key: CMMWEUFNXBWUKR-UHFFFAOYSA-N
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Description

N-(6-Methylheptan-2-yl)-4-nitrobenzamide is an amide derivative featuring a 4-nitrobenzoyl group linked to a branched aliphatic amine (6-methylheptan-2-yl). The nitro group at the para position of the benzamide is a key pharmacophore, influencing electronic properties and bioactivity.

Properties

IUPAC Name

N-(6-methylheptan-2-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)5-4-6-12(3)16-15(18)13-7-9-14(10-8-13)17(19)20/h7-12H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMWEUFNXBWUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 6-methylheptan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(6-methylheptan-2-yl)-4-nitrobenzamide serves as a crucial building block for synthesizing more complex organic molecules. Its nitro group can undergo various transformations, making it versatile for creating derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
ReductionNitro group reduction to amine using palladium catalysts4-amino-N-(6-methylheptan-2-yl)benzamide
SubstitutionNucleophilic aromatic substitution with different nucleophilesVarious substituted benzamides
HydrolysisHydrolysis of the amide bond4-nitrobenzoic acid and 6-methylheptan-2-amine

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects on cancer cells.

Case Study: Anticancer Activity

A study conducted on various nitro compounds, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression was highlighted, suggesting its potential as a therapeutic agent.

Medicinal Applications

Therapeutic Agent Exploration
this compound is being explored for its therapeutic potential in treating various diseases. Its interactions with biological targets make it a candidate for drug development, especially in targeting specific cellular pathways.

Table 2: Potential Therapeutic Targets

Target TypeInteraction MechanismImplications
EnzymesInhibition of enzyme activityModulation of metabolic pathways
ReceptorsBinding to specific receptorsAlteration of signaling pathways

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials and as a precursor in synthesizing other industrially relevant compounds. Its unique properties allow for the formulation of specialized products in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent attached to the 4-nitrobenzamide moiety significantly impacts molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituent Reference
N-(6-Methylheptan-2-yl)-4-nitrobenzamide* C₁₅H₂₂N₂O₃ 278.35 (calculated) ~3.5 (estimated) ~66.4 (estimated) Branched aliphatic chain -
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 4.2 66.4 Aromatic diphenylethyl
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 3.8 66.4 Chlorinated aromatic ethyl
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide C₁₅H₁₁N₃O₃S 313.33 4.2 66.4 Benzothiazole heterocycle

Notes:

  • Polar surface area remains consistent (~66.4 Ų) due to the shared nitro and amide groups, suggesting similar solubility profiles .

Comparison :

  • The target compound could be synthesized via ball milling (eco-friendly) or traditional solution-phase methods. Ball milling avoids solvents, aligning with green chemistry principles .
  • Yields for solution-phase syntheses range from 67% to >90%, depending on substituent reactivity .

Spectral and Fragmentation Patterns

Mass spectrometry (MS) fragmentation pathways differ based on substituent stability:

Compound Name Dominant Fragmentation Pathways Key Ions (m/z) Stability Mechanism Reference
N-(2,2-Diphenylethyl)-4-nitrobenzamide Amide bond cleavage 167 (C₇H₇N₂O₃⁺), 181 (C₁₄H₁₃⁺) Aromatic stabilization
N-(3-Chlorophenethyl)-4-nitrobenzamide NH–C(O) bond cleavage + HCl loss 139 (C₈H₆Cl⁺), 150 (C₇H₄NO₃⁺) Resonance-stabilized cations
This compound* Likely α/β-C cleavage + aliphatic fragmentation 150 (C₇H₄NO₃⁺), 103 (C₇H₇⁺) Aliphatic radical stabilization Inferred

Notes:

  • Aliphatic substituents (e.g., 6-methylheptan-2-yl) may produce stable radical cations (m/z 103) via β-C cleavage, similar to diphenylethyl analogs .
  • Chlorinated or aromatic substituents favor resonance-stabilized ions (e.g., m/z 181 in diphenylethyl derivatives) .

Comparison :

  • Bulky substituents (e.g., benzothiazole) enhance antitumor activity via improved target binding .

Biological Activity

N-(6-methylheptan-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a nitro group attached to a benzamide structure, which is essential for its biological activity. The presence of the 6-methylheptan-2-yl side chain enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Nitro-containing compounds are known to exhibit activity against various pathogens through mechanisms that often involve the reduction of the nitro group to form reactive intermediates. These intermediates can bind to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 μg/mL
Staphylococcus aureus8 μg/mL
Candida albicans32 μg/mL

2. Anticancer Activity

Research indicates that this compound may also have anticancer properties. The nitro group can undergo bioreduction, leading to the formation of cytotoxic species that can inhibit tumor cell proliferation. Studies have shown that similar nitrobenzamide derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various nitro compounds, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

The mechanism of action for this compound involves several pathways:

  • Bioreduction : The nitro group can be reduced enzymatically to form reactive amine derivatives, which can interact with cellular macromolecules such as DNA and proteins .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For example, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

Research Applications

This compound has potential applications in:

  • Drug Development : Its unique structure makes it a valuable candidate for further modification and optimization in drug discovery programs targeting microbial infections and cancer.
  • Chemical Biology : The compound serves as a tool for studying the biochemical pathways influenced by nitro compounds, providing insights into their therapeutic potential and mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methylheptan-2-yl)-4-nitrobenzamide
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N-(6-methylheptan-2-yl)-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.